molecular formula C9H4ClF3N2O B13212947 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

Cat. No.: B13212947
M. Wt: 248.59 g/mol
InChI Key: OEPVYLUATPBVNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline typically involves the reaction of 2-amino-6-trifluoromethyl-quinazoline with a chlorinating agent . The process includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline can be compared with other quinazoline derivatives, such as:

The presence of the hydroxyl group in this compound makes it unique and can influence its reactivity and biological properties .

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)quinazolin-6-ol

InChI

InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H

InChI Key

OEPVYLUATPBVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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